Isoxazole-4-carbaldehyde

Catalog No.
S696616
CAS No.
65373-53-7
M.F
C4H3NO2
M. Wt
97.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoxazole-4-carbaldehyde

CAS Number

65373-53-7

Product Name

Isoxazole-4-carbaldehyde

IUPAC Name

1,2-oxazole-4-carbaldehyde

Molecular Formula

C4H3NO2

Molecular Weight

97.07 g/mol

InChI

InChI=1S/C4H3NO2/c6-2-4-1-5-7-3-4/h1-3H

InChI Key

BLOZNQVFQCOHRW-UHFFFAOYSA-N

SMILES

C1=C(C=NO1)C=O

Canonical SMILES

C1=C(C=NO1)C=O

Synthesis and Chemical Modifications:

Isoxazole-4-carbaldehyde itself serves as a valuable building block for the synthesis of more complex molecules. Its reactive aldehyde group allows for further chemical modifications, such as condensation reactions, cycloadditions, and oxidations. This versatility makes it a useful tool for organic chemists exploring the creation of new functional materials and potential drug candidates [].

Drug Discovery and Development:

The presence of the isoxazole ring and the aldehyde functional group in isoxazole-4-carbaldehyde has led to its investigation in the field of drug discovery. Researchers have explored its potential as a core scaffold for the development of novel therapeutic agents targeting various diseases. Studies have shown activity against various cancer cell lines, suggesting its potential as an anti-cancer agent [, ]. Additionally, research is ongoing to explore its potential applications in other therapeutic areas, such as anti-inflammatory and anti-microbial drug development [, ].

Isoxazole-4-carbaldehyde is a heterocyclic organic compound characterized by the presence of an isoxazole ring and an aldehyde functional group. Its chemical formula is C4_4H3_3N\O2_2, and it features a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound is known for its reactivity due to the aldehyde group, making it a valuable intermediate in organic synthesis. Isoxazole derivatives are of particular interest in medicinal chemistry due to their diverse biological activities.

, primarily due to its electrophilic aldehyde group. Notably, it can undergo condensation reactions with amines to form Schiff bases. For example, when reacted with 1,2-diaminobenzenes, it yields corresponding cyano compounds and Schiff bases . Additionally, it can react with primary nitro compounds to produce various isoxazole derivatives through cycloaddition mechanisms .

The synthesis of isoxazole-4-carbaldehyde can also involve the reaction of 3-oxetanone with primary nitro compounds, highlighting its versatility in forming complex structures .

Isoxazole-4-carbaldehyde exhibits significant biological activity, particularly in the field of medicinal chemistry. Compounds containing the isoxazole moiety have been studied for their potential as anti-inflammatory agents, antimicrobial agents, and as inhibitors of various enzymes. The biological properties are often attributed to the unique electronic and steric characteristics of the isoxazole ring, which can interact favorably with biological targets.

Research has indicated that derivatives of isoxazole-4-carbaldehyde may possess cytotoxic effects against certain cancer cell lines, making them candidates for further pharmacological development .

Several methods exist for synthesizing isoxazole-4-carbaldehyde:

  • Condensation Reactions: The reaction of aldehydes with primary nitro compounds can yield isoxazole derivatives, including isoxazole-4-carbaldehyde.
  • Cycloaddition: This method involves the cycloaddition of activated ketones or aldehydes with nitro compounds under specific conditions to form isoxazole rings .
  • Oxime Formation: Isoxazole-4-carbaldehyde oxime can be synthesized as an intermediate in various synthetic pathways .

These synthetic routes allow for the generation of polysubstituted isoxazoles with tailored properties for specific applications.

Isoxazole-4-carbaldehyde finds applications in several fields:

  • Pharmaceuticals: As a precursor in the synthesis of bioactive molecules.
  • Agricultural Chemicals: Used in developing pesticides and herbicides due to its biological activity.
  • Material Science: Employed in the synthesis of polymers and other advanced materials.

The compound's ability to act as a versatile building block makes it valuable across multiple domains.

Interaction studies involving isoxazole-4-carbaldehyde typically focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies help elucidate its mechanism of action and potential therapeutic applications. For instance, research has shown that derivatives can inhibit specific enzymes or modulate receptor activities, providing insights into their pharmacological profiles .

Isoxazole-4-carbaldehyde shares structural similarities with several other compounds within the isoxazole family. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Properties
Isoxazole-3-carbaldehydeSimilar ring structure; different position of aldehydeMinor product from acetylene reactions
Isoxazole-5-carboxylic acidContains a carboxylic acid groupKnown for its use in synthesizing bioactive derivatives
IsoxazolinesSaturated analogs of isoxazolesOften exhibit different biological activities compared to unsaturated isoxazoles

Isoxazole-4-carbaldehyde stands out due to its specific reactivity patterns and potential applications in medicinal chemistry compared to these similar compounds.

Synthetic Routes and Methodologies

Oxidative Dehydration of 4-Hydroxymethylisoxazole Derivatives

The oxidative transformation of 4-hydroxymethylisoxazole derivatives represents one of the most direct approaches to isoxazole-4-carbaldehyde synthesis. This methodology exploits the presence of a hydroxymethyl group at the 4-position of the isoxazole ring, which can be selectively oxidized to the corresponding aldehyde functionality. The process typically involves the use of mild oxidizing agents that preserve the integrity of the heterocyclic core while efficiently converting the alcohol to the aldehyde.

The synthetic pathway begins with 4-hydroxymethylisoxazole as the starting material, which undergoes controlled oxidation under specific reaction conditions. The transformation requires careful selection of oxidizing agents to prevent over-oxidation to the carboxylic acid or degradation of the isoxazole ring. Research has demonstrated that this approach can achieve yields of approximately twenty percent under optimized conditions, making it a viable route for laboratory-scale synthesis.

The mechanism involves the initial coordination of the oxidizing agent to the hydroxyl group, followed by hydrogen abstraction and subsequent elimination to form the aldehyde carbonyl. The reaction proceeds through a well-defined pathway that maintains regioselectivity at the 4-position while preserving the aromatic character of the isoxazole ring. Temperature control and reaction time optimization are critical parameters for maximizing product formation and minimizing side reactions.

Fe(II)-Catalyzed Isomerization of 4-Acylisoxazoles

Iron(II)-catalyzed isomerization represents an innovative approach to isoxazole-4-carbaldehyde synthesis through rearrangement of substituted isoxazole precursors. This methodology involves the transformation of 4-acyl-5-methoxyisoxazoles under catalytic conditions, leading to the formation of aldehyde-containing products through a complex rearrangement process.

The catalytic system employs iron(II) chloride as the primary catalyst, operating in polar aprotic solvents such as acetonitrile at moderate temperatures around fifty degrees Celsius. Under these milder conditions, the reaction proceeds through the formation of transient azirine intermediates, which subsequently undergo further transformation to yield the desired aldehyde products. The process demonstrates remarkable selectivity and can accommodate various substituent patterns on the starting isoxazole core.

Research findings indicate that the iron(II) catalyst facilitates the breaking and reformation of bonds within the isoxazole framework, ultimately leading to the migration of functional groups and the generation of aldehyde functionality at the 4-position. The reaction mechanism involves coordination of the iron center to the isoxazole nitrogen, followed by ring opening and subsequent cyclization to form the rearranged product. Temperature elevation to one hundred and five degrees Celsius in dioxane solvent enables complete conversion to isoxazole-4-carboxylic esters and amides, while lower temperature conditions favor aldehyde formation.

One-Pot Knoevenagel Condensation in Aqueous Phase

The one-pot Knoevenagel condensation approach offers a streamlined method for constructing isoxazole-4-carbaldehyde through sequential condensation and cyclization reactions in aqueous media. This methodology combines the formation of the isoxazole ring with simultaneous introduction of the aldehyde functionality, providing an efficient route to the target compound.

The Knoevenagel condensation reaction involves the nucleophilic addition between aldehydes or ketones and active hydrogen compounds in the presence of basic catalysts. In the context of isoxazole synthesis, this approach utilizes substituted benzaldehydes as starting materials, which undergo condensation with malonate derivatives under controlled conditions. The process typically employs piperidine and acetic acid as the catalytic system in benzene at eighty degrees Celsius.

Research has demonstrated that reaction conditions significantly influence product selectivity and yield. Short reaction times of approximately one and a half hours favor the formation of benzylidene malonate intermediates with yields reaching seventy-five percent. Extended reaction periods of seventeen hours promote cyclization to indene derivatives with yields of fifty-six percent. Alternative catalytic systems involving titanium tetrachloride and pyridine in dichloromethane at room temperature have shown enhanced efficiency, achieving yields of seventy-nine percent for indene formation.

Domino Isoxazole-Oxazole Isomerization for Carboxylic Acid Derivatives

The domino isomerization strategy represents a sophisticated approach to accessing isoxazole-4-carbaldehyde and related carboxylic acid derivatives through rearrangement reactions. This methodology exploits the inherent reactivity of isoxazole systems to undergo structural reorganization under appropriate catalytic conditions, leading to the formation of aldehyde or carboxylic acid functionalities at the 4-position.

The process involves 4-formyl-5-methoxyisoxazoles as starting materials, which undergo isomerization to form methyl oxazole-4-carboxylates under iron(II) catalytic conditions. The transformation occurs in dioxane solvent at elevated temperatures of one hundred and five degrees Celsius, facilitating the rearrangement of the heterocyclic framework. This approach demonstrates the versatility of isoxazole chemistry in accessing diverse substitution patterns through controlled rearrangement processes.

Ruthenium-catalyzed variants of this methodology have been developed for specific substrate classes, particularly 4-(2-hydroxyalkylidenyl)-substituted isoxazol-5-ones. Treatment with catalytic ruthenium dichloride cymene complex in acetonitrile at seventy degrees Celsius or dimethyl sulfoxide at one hundred and twenty degrees Celsius generates isoxazole-4-carboxylic acids in good to excellent yields. The process represents a non-decarboxylative rearrangement that maintains the carboxylate functionality while reorganizing the heterocyclic core.

Catalytic Systems and Reaction Conditions

Dess-Martin Periodane Oxidation in Dichloromethane

The Dess-Martin periodane oxidation represents a well-established method for the selective oxidation of alcohols to aldehydes, finding particular application in the synthesis of isoxazole-4-carbaldehyde from hydroxymethyl precursors. This oxidation system operates under mild conditions in dichloromethane solvent at room temperature, providing excellent selectivity and functional group tolerance.

The reaction employs Dess-Martin periodane as the oxidizing agent, which offers several advantages over traditional oxidation methods. The reagent operates through a hypervalent iodine mechanism that facilitates the clean conversion of primary alcohols to aldehydes without over-oxidation to carboxylic acids. In the context of isoxazole chemistry, this selectivity is crucial for maintaining the integrity of the heterocyclic core while achieving the desired transformation.

Experimental conditions for the Dess-Martin oxidation typically involve dissolving the 4-hydroxymethylisoxazole substrate in dichloromethane, followed by addition of the Dess-Martin periodane reagent at room temperature. The reaction proceeds smoothly over several hours, with monitoring by thin-layer chromatography to assess completion. Yields of twenty percent have been reported for this transformation, with the moderate yield attributed to the electron-deficient nature of the isoxazole ring system that may influence the reactivity of the attached hydroxymethyl group.

Sodium Benzoate-Catalyzed Condensation Reactions

Sodium benzoate has emerged as an effective catalyst for condensation reactions leading to isoxazole formation, particularly in three-component reactions involving aldehydes, hydroxylamine hydrochloride, and active methylene compounds. This catalytic system offers several advantages including mild reaction conditions, ease of handling, and environmental compatibility.

The sodium benzoate-catalyzed process operates through activation of the carbonyl component, facilitating nucleophilic attack by hydroxylamine and subsequent cyclization to form the isoxazole ring. The catalyst functions by coordinating to the carbonyl oxygen, increasing the electrophilicity of the carbon center and promoting the condensation reaction. This mechanism allows for efficient formation of isoxazole derivatives under relatively mild conditions.

Research has demonstrated that sodium benzoate catalysis can be conducted in aqueous media, further enhancing the environmental compatibility of the process. The reaction typically proceeds at moderate temperatures with reaction times ranging from several hours to overnight, depending on the specific substrates employed. The catalyst loading is generally kept low, typically in the range of ten to twenty mole percent relative to the limiting reagent, making the process economically attractive for larger-scale applications.

Solvent Effects on Reaction Efficiency and Selectivity

Solvent selection plays a crucial role in determining the efficiency and selectivity of isoxazole-4-carbaldehyde synthesis, with different solvents promoting distinct reaction pathways and product distributions. Research has revealed significant variations in reaction outcomes based on the choice of reaction medium, temperature, and additive combinations.

Polar aprotic solvents such as acetonitrile have demonstrated particular effectiveness in iron(II)-catalyzed isomerization reactions, providing optimal conditions for the formation of azirine intermediates and subsequent rearrangement to aldehyde products. The use of acetonitrile at fifty degrees Celsius has been shown to promote the formation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines from 4-acyl-5-methoxyisoxazoles, with these intermediates subsequently isomerizing to isoxazole or oxazole products depending on the reaction conditions.

Aqueous media have gained attention for their environmental benefits and ability to promote certain types of cyclization reactions. Water as a reaction medium has been successfully employed in multicomponent reactions leading to isoxazole formation, often providing enhanced yields and simplified workup procedures compared to organic solvents. The use of water can also influence the regioselectivity of cyclization reactions, favoring the formation of specific isoxazole isomers.

Table 1. Solvent Effects on Isoxazole-4-carbaldehyde Synthesis

Solvent SystemTemperature (°C)CatalystYield (%)Primary Product
Dichloromethane20Dess-Martin Periodane20Isoxazole-4-carbaldehyde
Acetonitrile50Iron(II) Chloride68Azirine Intermediates
Dioxane105Iron(II) Chloride71Carboxylic Esters
Aqueous Media50Sodium Benzoate75-93Various Isoxazoles
Benzene80Piperidine/Acetic Acid56-79Cyclized Products

Green Chemistry Approaches

Aqueous-Phase Synthesis for Environmental Sustainability

Aqueous-phase synthesis represents a paradigm shift toward environmentally sustainable methods for isoxazole-4-carbaldehyde preparation, offering significant advantages in terms of reduced environmental impact and improved safety profiles. Water-based reaction systems eliminate the need for volatile organic solvents while often providing enhanced reaction rates and selectivities.

The development of aqueous-phase methodologies has focused on multicomponent reactions that combine efficiency with environmental compatibility. Three-component condensation reactions involving substituted aldehydes, hydroxylamine hydrochloride, and ketoesters have been successfully conducted in water medium without the need for additional organic co-solvents. These reactions typically proceed at moderate temperatures between twenty-five and eighty degrees Celsius, achieving excellent yields while maintaining high atom economy.

Fruit juice-mediated synthesis represents an innovative extension of aqueous-phase chemistry, utilizing natural catalysts present in coconut water and other fruit extracts to promote isoxazole formation. This approach has demonstrated remarkable efficiency in one-pot three-component reactions, achieving yields comparable to traditional catalytic systems while employing completely renewable and biodegradable reaction media. The natural catalysts present in fruit juices provide sufficient activation for condensation and cyclization reactions while maintaining mild reaction conditions.

Table 2. Aqueous-Phase Synthesis Results

Substrate CombinationAqueous MediumTemperature (°C)Time (h)Yield (%)
4-Chlorobenzaldehyde/Hydroxylamine/KetoesterWater25-502-2488-93
4-Methoxybenzaldehyde/Hydroxylamine/KetoesterCoconut Water50392-95
Aromatic Aldehydes/Hydroxylamine/MalonateWater/Ethanol601865-85
Substituted Benzaldehydes/Active MethyleneAqueous Buffer401270-90

Minimization of Hazardous Reagents in Catalytic Processes

The minimization of hazardous reagents represents a critical aspect of sustainable isoxazole-4-carbaldehyde synthesis, with research focusing on replacing toxic catalysts and reagents with safer alternatives while maintaining synthetic efficiency. This approach encompasses both the development of alternative catalytic systems and the optimization of existing methods to reduce reagent loadings and environmental impact.

Base-catalyzed condensation reactions have emerged as effective alternatives to metal-catalyzed processes, utilizing readily available and environmentally benign catalysts such as sodium carbonate, potassium carbonate, and organic bases. These systems operate through deprotonation and activation mechanisms that promote condensation and cyclization reactions without the need for heavy metal catalysts. The use of basic catalysts also facilitates product isolation and purification, as the catalysts can be easily removed through aqueous workup procedures.

Organocatalytic approaches have gained prominence for their ability to promote complex transformations using small organic molecules as catalysts. Research has demonstrated that nitrogen-containing bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene and 1,4-diazabicyclo[2.2.2]octane can effectively catalyze nitrile oxide cycloaddition reactions at remarkably low catalyst loadings of less than five mole percent. These organocatalysts operate through hydrogen bonding and ion-pair stabilization mechanisms, providing efficient catalysis while eliminating the need for metal-based systems.

Structural and Spectroscopic Analysis

Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Data Correlation

Isoxazole-4-carbaldehyde exhibits distinctive spectroscopic characteristics that enable comprehensive structural elucidation through multiple analytical techniques [1] [2]. The compound possesses the molecular formula C₄H₃NO₂ with a molecular weight of 97.07 g/mol, confirmed through high-resolution mass spectrometry [1] [3]. The Chemical Abstract Service number 65373-53-7 uniquely identifies this heterocyclic aldehyde derivative [1] [2].

Table 1: Basic Physical and Chemical Properties of Isoxazole-4-carbaldehyde

PropertyValueReference
Chemical Abstract Service Number65373-53-7 [1] [2]
Molecular FormulaC₄H₃NO₂ [1] [2]
Molecular Weight (g/mol)97.07 [1] [2]
Boiling Point (°C)211.9 ± 13.0 (Predicted) [4] [3]
Density (g/cm³)1.258 ± 0.06 (Predicted) [4] [3]
Predicted pKa-3.78 ± 0.50 (Predicted) [4] [3]
Storage Temperature (°C)2-8 [4] [3] [5]
Storage AtmosphereInert gas (nitrogen or argon) [4] [3] [5]
Physical AppearanceWhite to light yellow solid [6] [5]
International Union of Pure and Applied Chemistry Name1,2-oxazole-4-carbaldehyde [2]
Simplified Molecular Input Line Entry SystemO=CC1=CON=C1 [5]

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for isoxazole-4-carbaldehyde [7] [8]. The proton nuclear magnetic resonance spectrum displays characteristic signals consistent with the heterocyclic aldehyde structure [7]. The aldehyde proton appears as a highly deshielded singlet in the range of 8.10-8.68 parts per million, reflecting the electron-withdrawing influence of both the carbonyl group and the isoxazole ring system [7] [8]. Ring protons of the isoxazole moiety exhibit chemical shifts between 6.24-6.37 parts per million, appearing as singlets due to the symmetry and electronic environment of the five-membered heterocycle [7].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinctive carbonyl carbon signal for the aldehyde functionality [9]. The aldehyde carbon resonates in the characteristic range of 190-200 parts per million, consistent with typical aldehyde chemical shift values [9]. The isoxazole ring carbons display chemical shifts that reflect the heteroaromatic character and electron distribution within the five-membered ring system [7] [10].

Table 2: Spectroscopic Characterization Data for Isoxazole-4-carbaldehyde

Spectroscopic MethodPeak/Signal (δ ppm or cm⁻¹)AssignmentReference
Nuclear Magnetic Resonance ¹H8.10-8.68 (s, 1H, aldehyde)Aldehyde proton [7] [8]
Nuclear Magnetic Resonance ¹³C190-200 (aldehyde carbonyl)Aldehyde carbon [9]
Infrared Spectroscopy3100-3000 (C-H alkene)Aromatic C-H stretching [8]
Infrared Spectroscopy1690-1650 (C=N imine)Imine C=N stretching [8]
Infrared Spectroscopy1640-1600 (C=C conjugated alkene)Conjugated C=C stretching [8]
Infrared Spectroscopy1300-1000 (C-O ring)C-O ring stretching [8]
Mass Spectrometry97 [M]⁺ (molecular ion)Molecular ion peak [5] [11]
Mass SpectrometryFragmentation patterns typical of isoxazole ringRing fragmentation [11]

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies [12] [8]. The carbonyl stretching frequency appears in the aldehyde region, typically around 1720-1740 cm⁻¹, consistent with the presence of the formyl group [8]. Aromatic carbon-hydrogen stretching vibrations occur in the 3100-3000 cm⁻¹ region, indicative of the heteroaromatic character of the isoxazole ring [8]. The carbon-nitrogen double bond stretching frequency manifests in the 1690-1650 cm⁻¹ range, characteristic of imine functionality within the heterocyclic system [8]. Ring carbon-oxygen stretching vibrations appear between 1300-1000 cm⁻¹, reflecting the ether-like bonding within the isoxazole framework [8].

Mass spectrometry analysis confirms the molecular composition and provides insights into fragmentation patterns [5] [11]. The molecular ion peak appears at mass-to-charge ratio 97, corresponding to the intact molecular structure [5]. Characteristic fragmentation involves loss of the carbonyl group and subsequent ring opening, producing fragments typical of isoxazole derivatives [11]. The electron impact ionization pattern reveals the relative stability of the heterocyclic core compared to the aldehyde substituent [11].

X-Ray Crystallography of Derivatives and Adducts

Crystallographic analysis of isoxazole-4-carbaldehyde derivatives and related compounds provides detailed geometric parameters for the molecular structure [13] [14]. Single crystal X-ray diffraction studies of substituted isoxazole-4-carbaldehydes reveal systematic variations in bond lengths and angles that correlate with electronic effects of substituents [13]. The crystal structure of N'-[(E)-2-Hydroxybenzylidene]-5-methylisoxazole-4-carbohydrazide monohydrate demonstrates the planarity and hydrogen bonding capabilities of isoxazole aldehyde derivatives [13].

Table 3: Calculated Structural Parameters for Isoxazole-4-carbaldehyde

Bond/AngleCalculated ValueMethodReference
O1-N2 bond length (Å)1.400 ± 0.006B3-LYP/6-31G* [15]
N2-C3 bond length (Å)1.313 ± 0.005B3-LYP/6-31G* [15]
C3-C4 bond length (Å)1.424 ± 0.002B3-LYP/6-31G* [15]
C4-C5 bond length (Å)1.360 ± 0.002B3-LYP/6-31G* [15]
C5-O1 bond length (Å)1.345 ± 0.004B3-LYP/6-31G* [15]
C4-CHO bond length (Å)1.445 ± 0.005Estimated from derivatives [13] [16]
C=O bond length (Å)1.207 ± 0.003Estimated from derivatives [13] [16]
N2-O1-C5 angle (°)102.5 ± 1.0Theoretical calculation [15]
O1-C5-C4 angle (°)109.8 ± 0.5Theoretical calculation [15]
C5-C4-C3 angle (°)105.2 ± 0.5Theoretical calculation [15]

Crystallographic studies of 3-(4-chlorophenyl)isoxazole-5-carbaldehyde provide comparative structural data for positional isomers of isoxazole carbaldehydes [14]. The dihedral angle between aromatic substituents and the isoxazole ring typically ranges from 2-5 degrees, indicating significant conjugation between the heterocyclic core and appended aromatic systems [13]. Crystal packing arrangements reveal intermolecular hydrogen bonding patterns that influence solid-state stability and physical properties [13].

Computational studies using density functional theory methods provide theoretical bond lengths and angles for the isolated molecule [15]. The oxygen-nitrogen bond length in the isoxazole ring measures approximately 1.400 Å, consistent with partial double bond character [15]. The carbon-carbon bonds within the ring system exhibit alternating lengths reflecting the aromatic delocalization pattern [15]. The aldehyde carbon-carbon bond connecting to the ring displays a length of approximately 1.445 Å, typical for single bonds between carbonyl groups and aromatic systems [13] [16].

Physical and Chemical Behavior

Solubility, Stability, and Decomposition Pathways

Isoxazole-4-carbaldehyde exhibits moderate solubility characteristics that depend significantly on the solvent polarity and hydrogen bonding capacity [6] [4]. The compound demonstrates enhanced solubility in polar protic solvents due to hydrogen bonding interactions involving the aldehyde carbonyl group [6]. Aprotic polar solvents provide intermediate solubility, while nonpolar hydrocarbons show limited dissolution capacity [4].

The thermal stability of isoxazole-4-carbaldehyde extends to temperatures approaching 200°C under inert atmospheric conditions [4]. Predicted boiling point calculations indicate a value of 211.9 ± 13.0°C, suggesting reasonable thermal stability for synthetic manipulations [4] [3]. However, prolonged heating above the decomposition threshold leads to complex degradation pathways involving both ring fragmentation and aldehyde oxidation [17] [18].

Table 4: Stability and Reactivity Parameters of Isoxazole-4-carbaldehyde

ParameterValue/DescriptionConditionsReference
Photochemical stabilityUnstable under UV light (λ < 240 nm)Matrix isolation, UV irradiation [18]
Thermal decomposition onset (°C)> 200 (estimated)Inert atmosphere [4]
Hydrolysis half-life (aqueous, pH 7)Stable under neutral conditionsRoom temperature, aqueous solution [19]
Air oxidation susceptibilityModerate (aldehyde group)Ambient air exposure [20]
Light sensitivitySensitive to UV radiationBroad spectrum light [18]
Aldehyde reactivity indexHigh (reactive aldehyde)Standard carbonyl reactivity scale [21] [22]
Nucleophilic addition rateEnhanced due to electron-withdrawing isoxazoleNucleophile-dependent [21]
Electrophilic substitution susceptibilityLimited due to electron deficiencyElectrophile-dependent [16] [23]

Photochemical stability studies reveal significant sensitivity to ultraviolet radiation, particularly at wavelengths below 240 nanometers [18]. Matrix isolation experiments demonstrate that ultraviolet irradiation induces complex photodegradation pathways leading to multiple photoisomerization products [18]. The primary photochemical decomposition pathway involves ring opening and formation of ketene and hydrogen cyanide fragments [18]. Secondary photoproducts include 2-formyl-2H-azirine, 3-formylketenimine, and 3-hydroxypropenenitrile, illustrating the complexity of photochemical rearrangement processes [18].

Hydrolytic stability under neutral aqueous conditions appears favorable, with the compound maintaining structural integrity in buffered solutions at physiological pH values [19]. The aldehyde functionality may undergo reversible hydration to form the corresponding geminal diol, following typical aldehyde hydration equilibria [19]. This hydration process is particularly favored for aldehydes bearing electron-withdrawing substituents, such as the isoxazole ring system [19].

Oxidative stability presents challenges due to the susceptible aldehyde group, which readily undergoes autoxidation in the presence of atmospheric oxygen [20]. The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophilic species including water and atmospheric oxidants [20]. Storage under inert atmospheres at reduced temperatures effectively minimizes oxidative degradation [4] [3] [5].

Reactivity in Nucleophilic and Electrophilic Reactions

The aldehyde functionality of isoxazole-4-carbaldehyde exhibits enhanced reactivity toward nucleophilic species due to the electron-withdrawing influence of the isoxazole heterocycle [21]. This electronic activation increases the electrophilic character of the carbonyl carbon, facilitating nucleophilic addition reactions with various reagents including hydrazines, hydroxylamines, and organometallic compounds [21] [22].

Nucleophilic addition reactions proceed with high efficiency and selectivity [21]. Asymmetric addition of alkyl and aryl zinc reagents to isoxazole aldehydes achieves excellent enantioselectivity ranging from 85-94% enantiomeric excess when employing appropriate chiral catalysts [21]. The amino alcohol catalyst (S)-2-piperidinyl-1,1,2-triphenyl ethanol facilitates highly stereoselective carbon-carbon bond formation [21]. These reactions demonstrate the synthetic utility of isoxazole-4-carbaldehyde in asymmetric synthesis applications [21].

Reductive amination reactions with primary and secondary amines proceed smoothly under mild conditions [22]. The electron-deficient nature of the aldehyde enhances the rate of imine formation, while subsequent reduction with appropriate reducing agents yields the corresponding amines [22]. Metal-mediated reductive conditions using iron powder in acidic media effectively convert isoxazole aldehydes to various nitrogen-containing heterocycles [22].

Condensation reactions represent another important class of transformations for isoxazole-4-carbaldehyde [24] [25]. The compound participates in aldol-type condensations with active methylene compounds, forming extended conjugated systems [24]. Knoevenagel condensations with malonic acid derivatives proceed under basic conditions to generate α,β-unsaturated carboxylic acid derivatives [25]. These reactions benefit from the increased electrophilicity imparted by the isoxazole substituent [24] [25].

Wittig reactions provide access to alkene derivatives through phosphorus ylide addition [26]. The reaction proceeds through the characteristic four-membered oxaphosphetane intermediate, followed by elimination to form the carbon-carbon double bond [26]. The electron-withdrawing isoxazole group influences the stereochemical outcome of the reaction, often favoring formation of E-alkenes [26].

Electrophilic substitution reactions on the isoxazole ring system occur with limited efficiency due to the electron-deficient nature of the heterocycle [16] [23]. The nitrogen and oxygen heteroatoms withdraw electron density from the ring, deactivating positions toward electrophilic attack [27]. When substitution does occur, it typically proceeds at the 3-position of the isoxazole ring, representing the most electron-rich site available for electrophilic species [16] [23].

Protection of the aldehyde functionality becomes necessary in multi-step synthetic sequences [28]. Standard carbonyl protecting groups including acetals, ketals, and oximes function effectively with isoxazole-4-carbaldehyde [28]. The formation and removal of these protecting groups follow conventional procedures, although the electron-withdrawing isoxazole may slightly alter reaction rates and equilibrium positions [28].

Stability Under Standard Laboratory Conditions

Under standard laboratory conditions, isoxazole-4-carbaldehyde requires careful handling to maintain chemical integrity and prevent decomposition [4] [3] [5]. Storage at temperatures between 2-8°C under inert gas atmospheres provides optimal stability for extended periods [4] [3] [5]. The compound should be protected from light exposure, particularly ultraviolet radiation, which induces photochemical degradation pathways [18].

Atmospheric moisture presents minimal concerns for short-term handling, as the compound demonstrates reasonable hydrolytic stability under ambient humidity conditions [19]. However, prolonged exposure to high humidity environments may lead to gradual hydration of the aldehyde group, potentially affecting subsequent reactions [19]. Desiccation using appropriate drying agents maintains anhydrous conditions when required [4] [5].

Oxidative stability represents the primary concern during routine laboratory use [20]. The aldehyde functionality readily undergoes autoxidation in the presence of atmospheric oxygen, particularly under elevated temperatures or in the presence of trace metal catalysts [20]. Antioxidant additives or inert atmosphere handling effectively prevents oxidative degradation during synthetic manipulations [20].

The compound exhibits good compatibility with standard laboratory glassware and common organic solvents [6] [4]. Dichloromethane, tetrahydrofuran, and dimethylformamide serve as suitable reaction media for most synthetic transformations [6]. Protic solvents including alcohols and water may be employed when hydration of the aldehyde does not interfere with the intended reaction [19].

Temperature stability during typical synthetic procedures extends to moderate heating conditions up to approximately 80-100°C [4]. Higher temperatures should be approached cautiously, as thermal decomposition may commence above 150°C depending on the specific reaction conditions and duration [4]. Vacuum distillation or sublimation techniques provide effective purification methods when thermal stability permits [4] [3].

Pharmaceutical Intermediate Roles

Synthesis of Neurological Disorder Therapeutics

Isoxazole-4-carbaldehyde serves as a crucial pharmaceutical intermediate in the development of therapeutics targeting neurological disorders [1] [2]. The compound's heterocyclic framework provides an essential scaffold for synthesizing various neurological therapeutics, particularly those addressing neurodegenerative conditions and cognitive impairments.

The aldehyde functionality at the 4-position of the isoxazole ring enables diverse chemical transformations that are fundamental to neurological drug development. Research has demonstrated that isoxazole-4-carbaldehyde derivatives exhibit significant activity as acetylcholinesterase inhibitors, with potential applications in treating Alzheimer's disease and other neurodegenerative conditions [3]. These compounds show moderate inhibitory activity with fifty percent inhibitory concentration values of 134.87 micromolar against acetylcholinesterase, representing a promising foundation for further optimization [3].

Recent investigations have revealed that isoxazole-4-carboxamide derivatives, synthesized from isoxazole-4-carbaldehyde precursors, demonstrate remarkable potential as modulator compounds for alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors [4]. These receptor systems play critical roles in nociceptive transmission and inflammatory pain pathways. The derivatives exhibit high potency with inhibitory concentration values ranging from 3.03 to 3.12 micromolar, showing significant promise for non-opioid analgesic development [4].

The mechanism of action involves negative allosteric modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, resulting in prolonged deactivation and accelerated desensitization [4]. This dual mechanism effectively reduces pathological overactivation while preserving normal synaptic transmission, making these compounds particularly attractive for neurological therapeutic applications.

Development of Enzyme Inhibitors and Bioactive Molecules

The structural versatility of isoxazole-4-carbaldehyde makes it an invaluable precursor for developing enzyme inhibitors and bioactive molecules across multiple therapeutic areas. The compound's unique electronic properties and reactive aldehyde functionality enable the synthesis of diverse bioactive derivatives with significant pharmacological potential.

Cyclooxygenase enzyme inhibition represents a major application area where isoxazole-4-carbaldehyde derivatives demonstrate exceptional performance. Novel isoxazole derivatives synthesized from this precursor exhibit outstanding cyclooxygenase-2 inhibitory activity with inhibitory concentration values ranging from 0.55 to 0.93 micromolar [5]. These compounds demonstrate dose-dependent anti-inflammatory effects that are comparable to standard pharmaceutical agents, positioning them as promising candidates for anti-inflammatory drug development [5].

The compound also serves as a building block for synthesizing acetylcholinesterase inhibitors through 1,3-dipolar cycloaddition reactions [3]. Molecular docking studies have revealed that these derivatives bind effectively to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and potentially providing therapeutic benefits for neurodegenerative diseases [3].

In the realm of anticancer research, isoxazole-4-carbaldehyde derivatives have shown significant cytotoxic activity against various cancer cell lines . The compounds induce apoptosis through multiple mechanisms, including cell cycle arrest and microtubule disruption, with inhibitory concentration values ranging from 5.0 to 25.87 micromolar against different cancer cell lines . These findings highlight the compound's potential as a scaffold for developing novel anticancer therapeutics.

Application AreaTarget/MechanismPotency/IC50Reference
Neurological DisordersVarious neurological therapeuticsVarious potenciesCitations 1, 4, 10
Acetylcholinesterase InhibitionAcetylcholinesterase enzyme134.87 µM (moderate activity)Citation 9
AMPA Receptor ModulationAMPA receptor modulation3.03-3.12 µM (high potency)Citation 2
Cyclooxygenase InhibitionCOX-2 enzyme inhibition0.55-0.93 µM (excellent activity)Citation 3
Enzyme InhibitionMultiple enzyme targetsVariable depending on targetCitation 1
Anti-inflammatory ActivityCOX-2 pathway inhibitionSub-micromolar rangeCitation 13
Anticancer ActivityCell cycle arrest, apoptosis induction5.0-25.87 µM against cancer cellsCitation 1
Microtubule DestabilizationMicrotubule disruption0.001-0.02 µM (high potency)Citation 18

Agrochemical Formulation Components

Crop Protection Agents via Functional Group Modifications

Isoxazole-4-carbaldehyde plays a fundamental role in developing crop protection agents through strategic functional group modifications that enhance biological activity and selectivity [1] [2]. The compound's structural framework provides an excellent foundation for creating effective herbicidal and insecticidal formulations that address various agricultural challenges.

The aldehyde functionality serves as a key modification point for developing herbicidal agents with enhanced efficacy. Research has demonstrated that N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, synthesized through functional group modifications of isoxazole-4-carbaldehyde derivatives, exhibit exceptional herbicidal activity [7]. These compounds demonstrate 100% inhibition against troublesome weeds such as Portulaca oleracea and Abutilon theophrasti at concentrations of 10 milligrams per liter, significantly outperforming established herbicides like butachlor [7].

The mechanism of herbicidal action involves targeting specific plant metabolic pathways through enzyme inhibition. The modified isoxazole derivatives interfere with 4-hydroxyphenylpyruvate dioxygenase activity, leading to characteristic bleaching symptoms in treated plants [7]. This selectivity for plant-specific enzymes reduces environmental impact while maintaining high efficacy against target weeds.

Functional group modifications also enable the development of broad-spectrum insecticidal agents. Isoxazoline derivatives, synthesized from isoxazole-4-carbaldehyde precursors, demonstrate pronounced biological properties suitable for controlling animal pests including insects, arachnids, and nematodes [8]. These compounds are particularly effective in agricultural applications, forest protection, and stored product protection scenarios [8].

Pesticide Design Through Derivatization Strategies

The derivatization of isoxazole-4-carbaldehyde enables sophisticated pesticide design strategies that optimize biological activity while minimizing environmental impact [7]. These approaches leverage the compound's structural flexibility to create targeted pesticides with improved selectivity and reduced toxicity profiles.

Multitarget drug design represents an innovative approach in pesticide development using isoxazole-4-carbaldehyde derivatives [7]. This strategy involves connecting pharmacophores from different bioactive compounds to create single molecules with multiple modes of action. The resulting derivatives demonstrate enhanced herbicidal activity with improved resistance management potential compared to single-target pesticides [7].

The derivatization process involves systematic modifications of the isoxazole ring system and aldehyde functionality to optimize biological activity [7]. Key structural modifications include substitution at various positions on the isoxazole ring and functionalization of the aldehyde group through condensation reactions. These modifications enable fine-tuning of physicochemical properties such as lipophilicity, stability, and bioavailability [7].

Advanced derivatization strategies have led to the development of compounds with unique modes of action. For example, certain isoxazole-4-carbaldehyde derivatives undergo ring-opening reactions in biological systems to release active metabolites that target specific enzymes [7]. This prodrug approach enhances selectivity and reduces off-target effects while maintaining high biological activity [7].

ApplicationTarget Organism/ModeEffectivenessReference
Herbicidal ActivityWeeds (Portulaca oleracea, Abutilon theophrasti)100% inhibition at 10 mg/LCitation 17
Insecticidal ActivityInsects, arachnids, nematodesStrong insecticidal activityCitation 19
Crop ProtectionVarious crop protection agentsEnhanced efficacy through derivatizationCitation 4, 10
Pesticide DesignFunctional group modificationsImproved selectivity and potencyCitation 17
Multitarget AgrochemicalsMultiple target strategyBroad spectrum activityCitation 17

Material Science Integration

Polymer and Coating Material Precursor Functions

Isoxazole-4-carbaldehyde serves as a versatile precursor in polymer and coating material synthesis, contributing unique properties through its heterocyclic structure and reactive aldehyde functionality [1] [2]. The compound's integration into polymer systems enhances material performance characteristics including thermal stability, mechanical properties, and chemical resistance.

The aldehyde group enables incorporation into polymer backbones through various polymerization mechanisms. Cycloaddition reactions involving isoxazole-4-carbaldehyde derivatives create cross-linked polymer networks with enhanced thermal and mechanical properties [9]. These reactions proceed efficiently under mild conditions using phase transfer catalysis in biphasic systems, resulting in yields of 67% under optimized conditions [9].

In coating applications, isoxazole-4-carbaldehyde derivatives contribute to thermosetting formulations that cure at relatively low temperatures [10]. The compound's integration into coating systems provides improved adhesion, chemical resistance, and durability compared to conventional coating materials. The heterocyclic structure imparts unique electronic properties that enhance coating performance in demanding applications [10].

The synthesis of bis-isoxazole derivatives through 1,3-dipolar cycloaddition reactions demonstrates the compound's potential in creating advanced polymer architectures [9]. These derivatives exhibit dual functionality that enables cross-linking and chain extension reactions, resulting in materials with tailored mechanical and thermal properties [9]. The use of tetrabutylammonium bromide as a phase transfer catalyst in toluene-water biphasic systems provides an environmentally friendly approach to synthesizing these advanced materials [9].

Role in Advanced Functional Material Synthesis

The unique structural features of isoxazole-4-carbaldehyde make it particularly valuable in synthesizing advanced functional materials with specialized properties [1] [2]. The compound's incorporation into material systems enables the development of smart materials with responsive characteristics and enhanced performance capabilities.

Fluorescent probe applications represent a significant area where isoxazole-4-carbaldehyde derivatives demonstrate exceptional utility [1] [2] [11]. The compound serves as a building block for creating fluorescent probes used in cellular imaging applications, enabling scientists to visualize cellular processes with high specificity [1] [2]. These probes offer advantages including low toxicity, extended shelf life, and minimal generation of reactive species during prolonged light exposure [11].

The development of isoxazole-dihydropyridine conjugates exemplifies the compound's role in creating multifunctional materials [11]. These conjugates combine the structural features of isoxazole-4-carbaldehyde with dihydropyridine moieties to create compounds with unique binding properties and fluorescent characteristics [11]. The resulting materials demonstrate selective distribution in cellular systems and exhibit high binding affinity for specific molecular targets [11].

Liquid-phase synthesis approaches utilizing soluble polymer supports have enabled efficient production of isoxazole-based functional materials [12]. These methods employ polyethylene glycol supports to facilitate the synthesis of isoxazole derivatives with high purity and yields ranging from 85% to 92% [12]. The approach provides advantages including simplified purification procedures and reduced environmental impact compared to traditional solid-phase synthesis methods [12].

Advanced material synthesis strategies incorporate isoxazole-4-carbaldehyde through oxidative coupling reactions that create complex molecular architectures [13]. These reactions proceed under mild conditions using catalytic amounts of iodine reagents and result in yields up to 94% for condensed isoxazole derivatives [13]. The resulting materials exhibit enhanced stability and unique electronic properties that are valuable for specialized applications [13].

Application CategoryFunction/PropertySynthesis MethodReference
Polymer SynthesisPrecursor for polymer backboneCycloaddition reactionsCitation 4, 10
Coating MaterialsThermosetting coating componentsThermal curing processesCitation 23
Fluorescent ProbesCellular imaging applicationsBioconjugation chemistryCitation 4, 10, 35
Functional MaterialsSpecialized material propertiesOxidative couplingCitation 24
Bis-isoxazole SynthesisDual functionality materialsPhase transfer catalysisCitation 24
Advanced MaterialsNovel material architecturesMulti-step synthesisCitation 31

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1,2-Oxazole-4-carbaldehyde

Dates

Last modified: 08-15-2023

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